molecular formula C6H8N2O B021397 2-Amino-5-methoxypyridine CAS No. 10167-97-2

2-Amino-5-methoxypyridine

Cat. No.: B021397
CAS No.: 10167-97-2
M. Wt: 124.14 g/mol
InChI Key: XJKJHILCYUUVSJ-UHFFFAOYSA-N
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Description

2-Amino-5-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, featuring an amino group at the second position and a methoxy group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methoxypyridine can be achieved through several methods. One common approach involves the protective reaction of 2-amino-5-bromopyridine with 2,5-hexanedione to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. This intermediate is then methoxylated using sodium methylate to produce 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. Subsequent deprotection with hydroxylamine hydrochloride yields this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or other alkoxides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, methoxylation yields methoxy derivatives, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

2-Amino-5-methoxypyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxypyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Amino-5-fluoropyridine
  • 2-Amino-5-methylpyridine
  • 2-Amino-5-chloropyridine

Comparison: 2-Amino-5-methoxypyridine is unique due to the presence of both an amino and a methoxy group, which confer distinct chemical and biological properties. Compared to its fluorinated, methylated, or chlorinated analogs, the methoxy group provides different electronic and steric effects, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKJHILCYUUVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462174
Record name 2-AMINO-5-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10167-97-2
Record name 2-AMINO-5-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-methoxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Add 2-amino-5-bromopyridine (5.0 g, 29 mmol) to a freshly prepared solution of sodium methoxide (1.3 g, 58 mmol) in methanol (50 mL) and then add copper powder (1.8 g, 2.9 mmol). Heat and stir the mixture in a sealed tube at 160° C. for 3 days. Cool, filter through celite and concentrate under reduced pressure. Dissolve the residue in dichloromethane, then wash with water and saturated aqueous sodium chloride. Dry over magnesium sulfate, concentrate under reduced pressure, and subject the residue to silica gel chromatography, eluting with hexane/ethyl acetate; 3:1 to 0:1 to provide the title compound (1.5 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
1.8 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

17.36 g (corresponding to 74.50 mmol) of 2-bromo-3-methoxy-6-nitropyridine was dissolved in 520 mL of ethanol, and 11.63 g (50% wet) of 10% palladium-carbon was added thereto under argon atmosphere. To the mixture, 88.4 mL of hydrazine monohydrate was added dropwise. After the reaction mixture was refluxed for 45 minutes, the reaction solution was cooled down to room temperature. Then, after palladium-carbon was filtered off, the residue was washed with ethanol, and the washings were combined with the filtrate. The combined solution was concentrated under reduced pressure. Then, 402 mL of water and 38 mL of conc. aqueous ammonia were added to the concentrate, and the resulting mixture was extracted eight times with chloroform. The combined chloroform layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product was distilled under reduced pressure to obtain 8.14 g (corresponding to 65.57 mmol) of 2-amino-5-methoxypyridine (FIG. 5, Step 3).
Quantity
17.36 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Quantity
88.4 mL
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
11.63 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

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[Cu]
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Synthesis routes and methods IV

Procedure details

2-Amino-5-methoxypyridine is prepared by combining 55 g. of 2-amino-5-iodopyridine, 20 g. of sodium methoxide, 5 g. of copper powder, 500 ml. of methanol in a glass lined bomb and rocking at 150° C. for 12 hours. Upon concentration to dryness, an extraction with chloroform extracts are dried and evaporated to dryness in vacuo. The residue is chromatographed on 1200 g. of silica gel eluting with 50% ethylacetate and methylenechloride affording 2-amino-5-methoxy pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
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0 (± 1) mol
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reactant
Reaction Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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